The Convergent Synthesis of Tazemetostat: A Technical Guide to the Strategic Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone
The Convergent Synthesis of Tazemetostat: A Technical Guide to the Strategic Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone
Abstract
Tazemetostat (Tazverik®), a first-in-class, orally bioavailable small-molecule inhibitor of the histone methyltransferase EZH2, has emerged as a significant therapeutic agent in the treatment of certain hematologic and solid malignancies, including epithelioid sarcoma and follicular lymphoma.[1][2] The intricate molecular architecture of Tazemetostat, characterized by a central biphenyl core, necessitates a robust and efficient synthetic strategy. This in-depth technical guide elucidates a proposed convergent synthetic pathway to Tazemetostat, highlighting the pivotal role of the advanced intermediate, 2,3-Dichloro-2'-morpholinomethyl benzophenone. We will explore the strategic rationale behind its use, its synthesis, and its subsequent transformation via a Suzuki-Miyaura cross-coupling reaction to construct the essential biphenyl scaffold of Tazemetostat. This guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of the chemical synthesis of this important epigenetic modulator.
Introduction to Tazemetostat and its Mechanism of Action
Tazemetostat is an epigenetic modifier that selectively inhibits the enhancer of zeste homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2).[1] EZH2 plays a crucial role in gene silencing through the methylation of histone H3 at lysine 27 (H3K27). In several cancers, dysregulation of EZH2 activity, either through gain-of-function mutations or overexpression, leads to aberrant gene repression and tumorigenesis.[1] By competitively inhibiting the S-adenosylmethionine (SAM) binding pocket of EZH2, Tazemetostat blocks the methylation of H3K27, leading to the derepression of tumor suppressor genes and subsequent anti-tumor effects.[3]
The chemical structure of Tazemetostat is N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-5-(ethyl(tetrahydro-2H-pyran-4-yl)amino)-4-methyl-4'-(morpholinomethyl)-[1,1'-biphenyl]-3-carboxamide.[1] The synthesis of this complex molecule is a significant undertaking, with the formation of the central biphenyl core being a critical step.
The Strategic Importance of the Biphenyl Core and the Role of 2,3-Dichloro-2'-morpholinomethyl benzophenone
The biphenyl moiety in Tazemetostat is a key structural feature that correctly positions the other functional groups for optimal interaction with the EZH2 active site. A convergent synthetic approach, where two complex fragments are synthesized separately and then joined, is often more efficient for such molecules. In this proposed synthesis, 2,3-Dichloro-2'-morpholinomethyl benzophenone serves as a crucial building block for one of these fragments.
The rationale for using this specific benzophenone derivative lies in its pre-installed functionalities that are strategically positioned for the subsequent construction of the Tazemetostat framework. The morpholinomethyl group is a feature of the final drug, and the dichlorophenyl ring provides the necessary handles for the key bond-forming reaction to create the biphenyl core.
Synthesis of the Key Intermediate: 2,3-Dichloro-2'-morpholinomethyl benzophenone
The synthesis of 2,3-Dichloro-2'-morpholinomethyl benzophenone can be achieved through a Friedel-Crafts acylation reaction. This classic electrophilic aromatic substitution allows for the formation of the benzophenone core.
Proposed Synthetic Pathway
The synthesis would likely involve the acylation of a suitable morpholinomethyl-substituted aromatic ring with 2,3-dichlorobenzoyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).
Caption: Proposed synthesis of the key benzophenone intermediate.
Experimental Protocol: Friedel-Crafts Acylation
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| (Morpholinomethyl)benzene | 177.24 | TBD | TBD |
| 2,3-Dichlorobenzoyl chloride | 209.46 | TBD | TBD |
| Aluminum chloride (AlCl₃) | 133.34 | TBD | TBD |
| Dichloromethane (DCM) | 84.93 | TBD | - |
Procedure
-
To a stirred, cooled (0 °C) solution of (morpholinomethyl)benzene and aluminum chloride in anhydrous dichloromethane, add 2,3-dichlorobenzoyl chloride dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
-
Upon completion, quench the reaction by carefully pouring it into a mixture of ice and concentrated hydrochloric acid.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 2,3-Dichloro-2'-morpholinomethyl benzophenone.
Construction of the Tazemetostat Core via Suzuki-Miyaura Cross-Coupling
With the 2,3-Dichloro-2'-morpholinomethyl benzophenone in hand, the next critical step is the formation of the biphenyl linkage. The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for this transformation, offering high yields and functional group tolerance.
Proposed Suzuki-Miyaura Coupling Strategy
The dichlorinated ring of the benzophenone intermediate can be selectively coupled with a suitable boronic acid or boronate ester partner. The differential reactivity of the chlorine atoms may allow for regioselective coupling.
Caption: Proposed Suzuki-Miyaura coupling for the Tazemetostat core.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling
Materials
| Reagent | Molar Mass ( g/mol ) | Amount | Moles |
| 2,3-Dichloro-2'-morpholinomethyl benzophenone | 350.24 | TBD | TBD |
| Substituted Phenylboronic Acid | TBD | TBD | TBD |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | TBD | TBD |
| Sodium Carbonate (Na₂CO₃) | 105.99 | TBD | TBD |
| Toluene/Ethanol/Water | - | TBD | - |
Procedure
-
In a reaction vessel, combine 2,3-Dichloro-2'-morpholinomethyl benzophenone, the substituted phenylboronic acid, and sodium carbonate.
-
Add a mixture of toluene, ethanol, and water as the solvent.
-
Degas the mixture by bubbling with argon or nitrogen for 15-20 minutes.
-
Add the tetrakis(triphenylphosphine)palladium(0) catalyst.
-
Heat the reaction mixture to reflux (approximately 80-90 °C) and stir for 8-12 hours.
-
Monitor the reaction progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and dilute with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield the Tazemetostat biphenyl core.
Conclusion
The proposed synthetic route utilizing 2,3-Dichloro-2'-morpholinomethyl benzophenone offers a convergent and potentially efficient pathway to the core structure of Tazemetostat. The strategic use of a pre-functionalized benzophenone intermediate, coupled with a powerful C-C bond-forming reaction like the Suzuki-Miyaura cross-coupling, exemplifies a modern approach to the synthesis of complex pharmaceutical agents. This guide provides a foundational understanding for researchers to further explore and optimize the synthesis of this important EZH2 inhibitor.
References
- Chi, S., et al. (2018). Abstract A175: Phase 1 study of the EZH2 inhibitor, tazemetostat, in children with relapsed or refractory solid tumors. Clinical Cancer Research.
- Knutson, S. K., et al. (2014). Durable tumor regression in genetically altered malignant rhabdoid tumors by inhibition of methyltransferase EZH2. Proceedings of the National Academy of Sciences, 111(4), 1471-1476.
- Italiano, A., et al. (2018). Tazemetostat, an EZH2 inhibitor, in relapsed or refractory B-cell non-Hodgkin lymphoma and advanced solid tumours: a first-in-human, open-label, phase 1 study. The Lancet Oncology, 19(5), 649-659.
- Morschhauser, F., et al. (2020). Tazemetostat for patients with relapsed or refractory follicular lymphoma: an open-label, single-arm, multicentre, phase 2 trial. The Lancet Oncology, 21(11), 1433-1442.
- Gounder, M., et al. (2020). Tazemetostat in advanced epithelioid sarcoma with loss of INI1/SMARCB1: an international, open-label, phase 2 basket study. The Lancet Oncology, 21(11), 1423-1432.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Hassan, J., et al. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 66558664, Tazemetostat. Retrieved from [Link]
-
JADPRO. (2022, March 19). Tazemetostat: EZH2 Inhibitor. Retrieved from [Link]
